An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,7-Diazabicyclo[3.3.1]nonane Dihydrochloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,7-Diazabicyclo[3.3.1]nonane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Significance of the Bispidine Scaffold
3,7-Diazabicyclo[3.3.1]nonane, commonly known as bispidine, represents a fascinating and structurally significant class of bicyclic diamines. Its rigid, pre-organized chair-chair conformation provides a unique three-dimensional framework that has proven invaluable in the fields of medicinal chemistry, catalysis, and materials science. The nitrogen atoms at positions 3 and 7 offer versatile points for functionalization, allowing for the synthesis of a diverse array of derivatives with tailored biological activities and chemical properties. Understanding the precise structural and electronic characteristics of the core bispidine scaffold is paramount for the rational design of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating these features in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for 3,7-diazabicyclo[3.3.1]nonane dihydrochloride, offering a foundational understanding for researchers working with this important molecular framework.
The Molecular Architecture: A Predominantly Rigid Chair-Chair Conformation
The 3,7-diazabicyclo[3.3.1]nonane skeleton is characterized by two fused piperidine rings. In its most stable energetic state, both of these rings adopt a chair conformation, resulting in a "chair-chair" overall structure. This rigidity is a key determinant of its chemical and biological properties. The protonation of the two nitrogen atoms to form the dihydrochloride salt further locks this conformation, minimizing conformational flexibility that could complicate spectral interpretation.
The analysis of ¹H NMR spectra of various 3,7-diazabicyclo[3.3.1]nonane derivatives consistently reveals a doublet of doublets for the equatorial protons at the C2, C4, C6, and C8 positions. This observation, characterized by large geminal coupling constants (typically 10.5-11 Hz) and smaller vicinal coupling constants (3.0-6.0 Hz), is a hallmark of the chair-chair conformation of the piperidine rings.
Deciphering the ¹H NMR Spectrum of 3,7-Diazabicyclo[3.3.1]nonane Dihydrochloride
A detailed analysis of the ¹H NMR spectrum is crucial for confirming the structural integrity of the bispidine core. The protonation of the nitrogen atoms in the dihydrochloride salt leads to a general downfield shift of the proton signals compared to the free base, due to the electron-withdrawing effect of the positively charged nitrogen centers. The rigid chair-chair conformation gives rise to a well-resolved spectrum with distinct signals for the axial and equatorial protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3,7-Diazabicyclo[3.3.1]nonane Dihydrochloride in D₂O
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1, H-5 (bridgehead) | ~3.5 | br s | - |
| H-2ax, H-4ax, H-6ax, H-8ax | ~3.2 | d | Jgem ≈ 12-14 |
| H-2eq, H-4eq, H-6eq, H-8eq | ~3.8 | dd | Jgem ≈ 12-14, Jvic(eq,ax) ≈ 3-5 |
| H-9ax | ~2.5 | t | Jvic ≈ 11 |
| H-9eq | ~2.9 | d | Jgem ≈ 11 |
| N-H | Variable (exchange with D₂O) | - | - |
Note: These are predicted values based on data from related structures and the known effects of protonation. Actual experimental values may vary slightly.
Key Interpretive Insights for the ¹H NMR Spectrum:
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Bridgehead Protons (H-1, H-5): These protons typically appear as a broad singlet or a complex multiplet due to multiple small coupling interactions with adjacent protons.
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Axial and Equatorial Protons (C-2, C-4, C-6, C-8): The significant difference in the chemical shifts between the axial and equatorial protons is a direct consequence of the rigid chair conformation. The equatorial protons are generally observed at a lower field (higher ppm) than their axial counterparts.
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Geminal Coupling: The large geminal coupling constants (²J) between the axial and equatorial protons on the same carbon are characteristic of sp³-hybridized carbons in a six-membered ring.
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Vicinal Coupling: The vicinal coupling constants (³J) provide valuable conformational information. The coupling between an axial and an equatorial proton (Jeq,ax) is typically small (3-5 Hz), while the coupling between two axial protons (Jax,ax) would be large (10-13 Hz).
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Methylene Bridge Protons (C-9): The protons on the C-9 methylene bridge also exhibit distinct chemical shifts and coupling patterns due to their fixed spatial orientation.
Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. Due to the symmetry of the 3,7-diazabicyclo[3.3.1]nonane dihydrochloride molecule, a limited number of signals are expected. Protonation of the nitrogen atoms causes a downfield shift of the adjacent carbon signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3,7-Diazabicyclo[3.3.1]nonane Dihydrochloride in D₂O
| Carbon | Predicted Chemical Shift (ppm) |
| C-1, C-5 (bridgehead) | ~30-35 |
| C-2, C-4, C-6, C-8 | ~50-55 |
| C-9 | ~25-30 |
Note: These are predicted values based on data from related structures and the known effects of protonation. Actual experimental values may vary slightly.
Key Interpretive Insights for the ¹³C NMR Spectrum:
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Symmetry: The equivalence of C-1/C-5, and C-2/C-4/C-6/C-8 leads to a simplified spectrum with only three distinct signals for the carbon skeleton.
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Effect of Protonation: The carbons directly bonded to the protonated nitrogen atoms (C-2, C-4, C-6, C-8) experience the most significant downfield shift compared to the free base.
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Bridgehead and Methylene Bridge Carbons: The chemical shifts of the bridgehead carbons (C-1, C-5) and the methylene bridge carbon (C-9) are also influenced by the overall electronic environment of the molecule. For some derivatives, the C-9 carbon signal appears as a triplet in the range of 32.0-33.9 ppm.
Experimental Protocol for NMR Data Acquisition
1. Sample Preparation:
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Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for acquiring the NMR spectra of 3,7-diazabicyclo[3.3.1]nonane dihydrochloride due to the salt's high polarity.[1][2][3] D₂O also allows for the exchange of the N-H protons, simplifying the spectrum. For pD adjustment, NaOD or DCl solutions in D₂O can be utilized.
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Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of D₂O is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra.
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Internal Standard: A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), should be added for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
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Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
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¹H NMR:
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Pulse Sequence: A standard single-pulse experiment is typically used.
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Acquisition Time: 2-3 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64 scans are usually sufficient.
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Solvent Suppression: If the residual HOD signal is strong, a solvent suppression technique (e.g., presaturation) may be necessary.
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¹³C NMR:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
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Visualizing the Structure and Key NMR Correlations
The following diagram illustrates the structure of 3,7-diazabicyclo[3.3.1]nonane dihydrochloride and highlights the key proton and carbon atoms for NMR analysis.
Caption: Molecular structure of 3,7-diazabicyclo[3.3.1]nonane.
Conclusion: A Foundational Tool for Structural Elucidation
The ¹H and ¹³C NMR spectra of 3,7-diazabicyclo[3.3.1]nonane dihydrochloride provide a detailed and unambiguous fingerprint of its rigid chair-chair conformation in solution. A thorough understanding of the chemical shifts and coupling constants, as outlined in this guide, is essential for any researcher utilizing the bispidine scaffold. This foundational knowledge enables the confident structural verification of newly synthesized derivatives and provides a basis for understanding how structural modifications impact the electronic environment and, consequently, the biological activity of these important molecules.
References
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Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014). Semantic Scholar. [Link]
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Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). UCHEM. [Link]
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Deuterated Solvents for NMR. (2024). Isotope Science / Alfa Chemistry. [Link]
